molecular formula C16H15NO3S B11512398 2-(Benzylsulfinyl)-4,6-dimethoxybenzonitrile

2-(Benzylsulfinyl)-4,6-dimethoxybenzonitrile

Cat. No.: B11512398
M. Wt: 301.4 g/mol
InChI Key: KWILYIMBXVJHMO-UHFFFAOYSA-N
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Description

2-(Benzylsulfinyl)-4,6-dimethoxybenzonitrile is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a benzylsulfinyl group attached to a benzonitrile core, with two methoxy groups at the 4 and 6 positions

Preparation Methods

The synthesis of 2-(Benzylsulfinyl)-4,6-dimethoxybenzonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfinyl Group: The benzylsulfinyl group can be introduced through the reaction of benzyl chloride with a suitable sulfoxide precursor under basic conditions.

    Coupling with Benzonitrile Core: The benzylsulfinyl intermediate is then coupled with a benzonitrile derivative, which can be achieved through a nucleophilic substitution reaction.

    Introduction of Methoxy Groups:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(Benzylsulfinyl)-4,6-dimethoxybenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(Benzylsulfinyl)-4,6-dimethoxybenzonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the areas of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfinyl)-4,6-dimethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfinyl group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-(Benzylsulfinyl)-4,6-dimethoxybenzonitrile can be compared with other similar compounds, such as:

    2-(Benzylsulfinyl)benzonitrile: Lacks the methoxy groups, which may affect its reactivity and binding properties.

    4,6-Dimethoxybenzonitrile: Lacks the benzylsulfinyl group, which may reduce its ability to participate in certain chemical reactions.

    2-(Benzylsulfonyl)-4,6-dimethoxybenzonitrile: Contains a sulfone group instead of a sulfinyl group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

2-benzylsulfinyl-4,6-dimethoxybenzonitrile

InChI

InChI=1S/C16H15NO3S/c1-19-13-8-15(20-2)14(10-17)16(9-13)21(18)11-12-6-4-3-5-7-12/h3-9H,11H2,1-2H3

InChI Key

KWILYIMBXVJHMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)S(=O)CC2=CC=CC=C2)C#N)OC

Origin of Product

United States

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